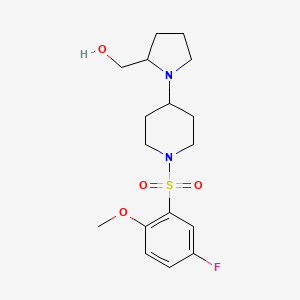![molecular formula C14H9ClN4OS B2670434 1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 921486-84-2](/img/structure/B2670434.png)
1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial and Anticancer Potential Compounds structurally related to 1-(4-chlorophenyl)-6-(prop-2-yn-1-ylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been synthesized and evaluated for their potential antimicrobial and anticancer activities. A study by Hafez et al. (2016) highlighted the synthesis of novel pyrazole derivatives, exhibiting significant antimicrobial activity and higher anticancer activity compared to the reference drug doxorubicin in some cases. This indicates the potential of these compounds in developing new treatments for infectious diseases and cancer (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity Another significant area of research involves the affinity of pyrazolo[3,4-d]pyrimidine analogues for adenosine receptors, which play crucial roles in neurological processes. Harden, Quinn, & Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, showing that these compounds exhibit A1 adenosine receptor affinity. Such findings could be instrumental in the development of new drugs targeting neurological disorders and conditions influenced by adenosine receptor activity (Harden, Quinn, & Scammells, 1991).
Anti-Inflammatory and Antioxidant Activities The research also extends to the investigation of anti-inflammatory and antioxidant properties. A study by Shehab, Abdellattif, & Mouneir (2018) explored the synthesis of chalcones and their derivatives, including compounds with pyrazole and pyrimidine moieties, showing significant anti-inflammatory and antioxidant activities. Such compounds could offer a new approach to managing inflammation and oxidative stress, contributing to the treatment of various chronic diseases (Shehab, Abdellattif, & Mouneir, 2018).
Herbicidal Activity Additionally, Luo et al. (2017) synthesized pyrazolo[3,4-d]pyrimidine-4-one derivatives and evaluated their herbicidal activity, demonstrating good inhibitory effects against certain plant species at specific concentrations. This suggests potential agricultural applications, offering a new avenue for the development of herbicides based on pyrazolo[3,4-d]pyrimidine compounds (Luo, Zhao, Zheng, & Wang, 2017).
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
1-(4-chlorophenyl)-6-prop-2-ynylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4OS/c1-2-7-21-14-17-12-11(13(20)18-14)8-16-19(12)10-5-3-9(15)4-6-10/h1,3-6,8H,7H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUJBZIOKKKDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC2=C(C=NN2C3=CC=C(C=C3)Cl)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,6aR)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B2670353.png)
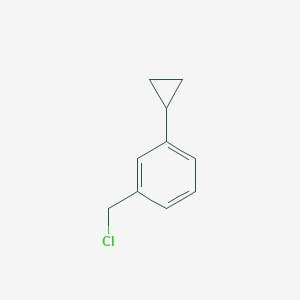
![2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2670355.png)
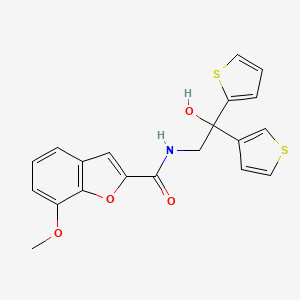
![6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)
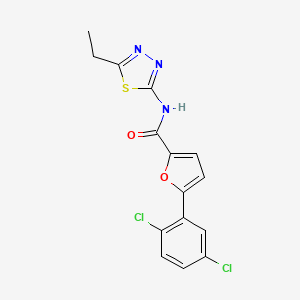
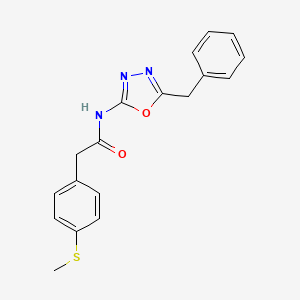
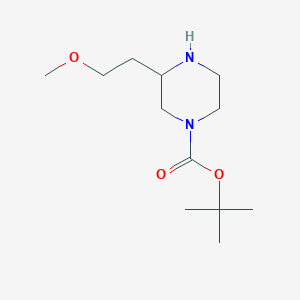
![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2670364.png)

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2670369.png)

